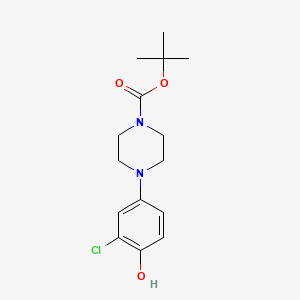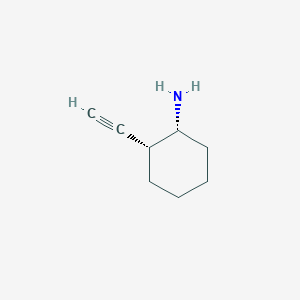
rac-(1R,2R)-2-ethynylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-2-ethynylcyclohexan-1-amine: is a chiral compound with a unique structure that includes an ethynyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-ethynylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl group and the amine functionality.
Amination: The amine group is introduced via reductive amination, where the intermediate product reacts with an amine source under reducing conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rac-(1R,2R)-2-ethynylcyclohexan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amine and ethynyl groups.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be used in the synthesis of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-2-ethynylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- rac-(1R,2R)-2-ethoxycyclohexan-1-amine
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
Comparison: rac-(1R,2R)-2-ethynylcyclohexan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for π-π interactions. In contrast, similar compounds with ethoxy or isopropoxycarbonyl groups may exhibit different reactivity and binding properties, making this compound a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C8H13N |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
(1R,2R)-2-ethynylcyclohexan-1-amine |
InChI |
InChI=1S/C8H13N/c1-2-7-5-3-4-6-8(7)9/h1,7-8H,3-6,9H2/t7-,8+/m0/s1 |
Clé InChI |
GCOGSTNVDOEXPM-JGVFFNPUSA-N |
SMILES isomérique |
C#C[C@H]1CCCC[C@H]1N |
SMILES canonique |
C#CC1CCCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)

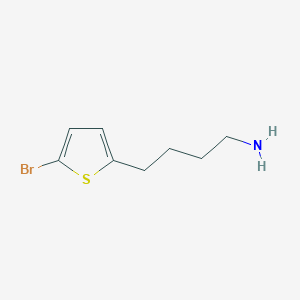


![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)
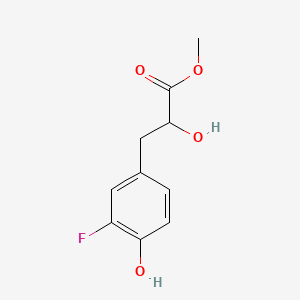

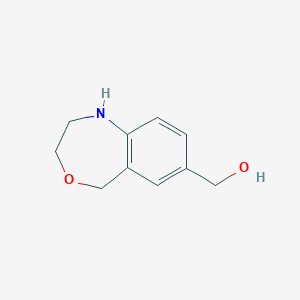

![7-Azaspiro[3.5]nonan-1-ol](/img/structure/B15314157.png)

